molecular formula C9H8Cl2O2S B1362503 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid CAS No. 65051-31-2

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid

Cat. No. B1362503
CAS RN: 65051-31-2
M. Wt: 251.13 g/mol
InChI Key: GWTAKOPAASARET-UHFFFAOYSA-N
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Description

“2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid” is a chemical compound with the CAS Number: 65051-31-2 . It has a molecular weight of 251.13 . The IUPAC name for this compound is [(2,4-dichlorobenzyl)sulfanyl]acetic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The SMILES string representation of this compound is O=C(O)CSCC1=C(Cl)C=C(Cl)C=C1 . This indicates that the compound contains an acetic acid group (O=C(O)) linked to a 2,4-dichlorobenzyl group via a sulfanyl bridge (CSC). The presence of chlorine atoms on the benzyl group may influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 251.13 . The compound’s exact boiling point, melting point, and other physical properties are not specified in the available resources.

Scientific Research Applications

Pharmaceutical Research

In the realm of medicine , this compound is explored for its potential as a building block in drug synthesis. Its unique structure, featuring a sulfanyl group attached to an acetic acid moiety, could be key in designing novel therapeutic agents. For instance, it might serve as a precursor in the synthesis of sulfur-containing drugs that exhibit antimicrobial or anti-inflammatory properties .

Agricultural Chemistry

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid: may find applications in agriculture as an intermediate in the synthesis of herbicides. Its dichlorophenyl component is structurally similar to many phenoxyalkanoic acid herbicides , suggesting its potential utility in developing new formulations to control weed growth effectively .

Material Science

In material science , researchers could investigate the use of this compound in creating new polymers or coatings. The presence of chlorine atoms could confer enhanced resistance to degradation, making materials more durable against environmental factors .

Environmental Science

This compound’s potential environmental impact might be assessed, particularly in terms of its biodegradability and toxicity. Understanding its behavior in ecosystems is crucial for evaluating the safety of its use in various industries .

Biochemistry

Biochemists might explore 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid for its reactivity with biological molecules. It could be used in studying enzyme-catalyzed reactions where the sulfanyl group acts as a potential Michael acceptor or in the modification of proteins and peptides .

Analytical Chemistry

Lastly, in analytical chemistry , this compound could serve as a standard or reference material in chromatographic analyses. Its unique chemical signature allows it to be a benchmark for comparing and identifying similar compounds in complex mixtures .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c10-7-2-1-6(8(11)3-7)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTAKOPAASARET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307236
Record name 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid

CAS RN

65051-31-2
Record name NSC190480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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